molecular formula C10H12F2O2 B8001625 3,5-Difluoro-2-ethoxyphenethyl alcohol

3,5-Difluoro-2-ethoxyphenethyl alcohol

Cat. No.: B8001625
M. Wt: 202.20 g/mol
InChI Key: SUCXEXYIRHEBKB-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-ethoxyphenethyl alcohol is an organic compound characterized by the presence of two fluorine atoms, an ethoxy group, and a phenethyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-ethoxyphenethyl alcohol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 3,5-Difluoro-2-ethoxyphenethyl alcohol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-ethoxyphenethyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,5-difluoro-2-ethoxybenzaldehyde or 3,5-difluoro-2-ethoxybenzoic acid.

    Reduction: Formation of 3,5-difluoro-2-ethoxyphenethyl hydrocarbon.

    Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

3,5-Difluoro-2-ethoxyphenethyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-ethoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-methoxyphenethyl alcohol
  • 3,5-Difluoro-2-propoxyphenethyl alcohol
  • 3,5-Difluoro-2-butoxyphenethyl alcohol

Uniqueness

3,5-Difluoro-2-ethoxyphenethyl alcohol is unique due to its specific combination of fluorine atoms and an ethoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to its analogs.

Biological Activity

3,5-Difluoro-2-ethoxyphenethyl alcohol is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group with an ethoxy substituent on the phenethyl backbone. The presence of fluorine enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. Its structural formula can be represented as follows:

C11H14F2O\text{C}_{11}\text{H}_{14}\text{F}_2\text{O}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • The compound has demonstrated effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Studies suggest that it may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines.
  • Therapeutic Potential :
    • Its unique structure has led to exploration as a therapeutic agent in conditions such as cancer and chronic inflammatory diseases.

The mechanism of action involves several key processes:

  • Interaction with Receptors : The hydroxyl group can form hydrogen bonds with specific receptors or enzymes, enhancing binding affinity and modulating their activity.
  • Cell Membrane Penetration : The lipophilic nature allows effective penetration into cell membranes, leading to intracellular effects that alter signaling pathways.
  • Influence on Gene Expression : Preliminary studies indicate potential effects on gene expression related to inflammation and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulates cytokine release
Therapeutic PotentialExplored for cancer and inflammatory diseases

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Study :
    • An in vitro study tested the compound against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity.
  • Anti-inflammatory Research :
    • In experimental models, treatment with the compound reduced levels of inflammatory markers compared to controls, suggesting potential utility in managing inflammatory conditions.
  • Pharmacological Evaluation :
    • A pharmacological assessment highlighted the compound's ability to modulate specific signaling pathways associated with cancer cell proliferation and survival, indicating its potential as an anticancer agent.

Properties

IUPAC Name

2-(2-ethoxy-3,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-14-10-7(3-4-13)5-8(11)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXEXYIRHEBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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